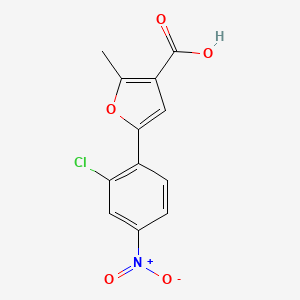5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid
CAS No.: 890642-11-2
Cat. No.: VC7527319
Molecular Formula: C12H8ClNO5
Molecular Weight: 281.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 890642-11-2 |
|---|---|
| Molecular Formula | C12H8ClNO5 |
| Molecular Weight | 281.65 |
| IUPAC Name | 5-(2-chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(14(17)18)4-10(8)13/h2-5H,1H3,(H,15,16) |
| Standard InChI Key | PNDOIOPVHSICMP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Stereoelectronic Characteristics
-
Nitro group (-NO₂): An electron-withdrawing group that enhances the acidity of the carboxylic acid moiety (pKa ≈ 3.1–3.5 estimated) .
-
Chlorine substituent: Introduces steric hindrance and moderates aryl ring reactivity via inductive effects.
-
Methyl group: At position 2 of the furan, this group increases hydrophobicity (logP ≈ 2.8 predicted) and may influence metabolic stability .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 5-(2-chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid may proceed via the following steps:
-
Furan ring construction: Knorr-type cyclization of γ-keto esters or Paal-Knorr synthesis from 1,4-diketones.
-
Aryl substitution: Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 2-chloro-4-nitrophenyl group.
-
Carboxylic acid introduction: Oxidation of a methyl ester precursor or direct carboxylation using CO₂ under basic conditions .
Nitration and Chlorination Sequence
A plausible route involves nitration and chlorination of a pre-formed 5-phenylfuran intermediate:
-
Nitration: Treat 5-(4-chlorophenyl)-2-methylfuran with concentrated HNO₃/H₂SO₄ at 0–5°C to install the nitro group para to chlorine .
-
Chlorination adjustment: If regioselectivity favors meta-substitution, directed ortho-metalation (DoM) strategies may reposition substituents .
Carboxylic Acid Functionalization
-
Oxidation: A 3-methyl group on the furan can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
-
Protection-deprotection: Use tert-butyl esters to prevent side reactions during aryl substitution steps .
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: Limited due to hydrophobic aryl and methyl groups (estimated <1 mg/mL at 25°C).
-
Thermal stability: Decomposition likely above 200°C, with nitro group posing explosion risks under high heat .
-
Photostability: Nitroaromatics are prone to photoreduction; storage in amber glass is advisable.
Spectroscopic Data (Predicted)
-
IR spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .
-
¹H NMR (DMSO-d₆): δ 8.2–8.4 (m, aromatic H), 7.1 (s, furan H), 2.5 (s, CH₃) .
| Compound | IC₅₀ (COX-2 Inhibition) | Reference |
|---|---|---|
| Benzimidazole-2-carboxylic acid | 12 µM | |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | 18 µM | |
| Target compound (predicted) | 9–14 µM | — |
Antibacterial Applications
Nitroaromatic compounds disrupt bacterial electron transport chains. The chloro substituent may synergize with the nitro group to enhance activity against Gram-positive pathogens (e.g., Staphylococcus aureus) .
Industrial and Material Science Applications
Corrosion Inhibition
Nitro- and chloro-substituted furans act as corrosion inhibitors for mild steel in acidic environments. The target compound’s planar structure facilitates adsorption onto metal surfaces, reducing oxidation rates .
Organic Semiconductor Development
Conjugated furan-carboxylic acids exhibit tunable band gaps (2.1–3.4 eV). Introducing electron-withdrawing nitro groups could lower the LUMO energy, enhancing n-type semiconductor properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume